BUTYL 3-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE
Overview
Description
BUTYL 3-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE is an organic compound with the molecular formula C21H25NO4 It is a derivative of benzoic acid and is characterized by the presence of a butyl ester group, a dimethylphenoxy group, and an acylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE typically involves the following steps:
Preparation of 2-(2,3-DIMETHYLPHENOXY)ACETIC ACID: This intermediate can be synthesized by reacting 2,3-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the Acylamino Intermediate: The 2-(2,3-dimethylphenoxy)acetic acid is then reacted with an appropriate amine to form the acylamino intermediate.
Esterification: The final step involves the esterification of the acylamino intermediate with butanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The phenoxy group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium can be used for oxidation reactions.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation: The major products are the oxidized derivatives of the phenoxy group.
Substitution: The major products are the substituted derivatives of the aromatic ring.
Scientific Research Applications
BUTYL 3-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of BUTYL 3-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- BUTYL 3-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE
- BUTYL 3-{[2-(2,5-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE
- BUTYL 3-{[2-(2,6-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE
Uniqueness
BUTYL 3-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different interactions with molecular targets compared to its analogs, leading to distinct properties and applications.
Properties
IUPAC Name |
butyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-12-25-21(24)17-9-7-10-18(13-17)22-20(23)14-26-19-11-6-8-15(2)16(19)3/h6-11,13H,4-5,12,14H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYHYDDLTJRXKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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